N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide
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Description
“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide” is a chemical compound . It contains 35 atoms in total, including 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms .
Molecular Structure Analysis
The molecule contains 37 bonds in total, including 25 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), 1 imide (-thio), and 1 Pyridine .Scientific Research Applications
Synthetic Approaches and Derivative Formation
The exploration of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide and related compounds has led to significant advancements in heterocyclic chemistry. For instance, El-Meligie et al. (2020) demonstrated new synthetic approaches for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. These methodologies provide a foundation for developing novel compounds with potential applications in pharmaceuticals and materials science (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Functionalization and Application in Material Science
Further research into the structural modification and functionalization of pyrrolo[3,4-b]pyridine derivatives has revealed their potential in various scientific applications. For example, the synthesis and characterization of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showed how modifications to the core structure can influence molecular properties, such as intramolecular hydrogen bonding, which is crucial for developing materials with specific characteristics (Mukhtar et al., 2012).
Advancements in Polymer Science
The exploration of thiophene derivatives in polymer science has also been notable. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte incorporating thiophene units for use as an electron transport layer in polymer solar cells. This work demonstrates the utility of thiophene derivatives in enhancing the efficiency and stability of photovoltaic devices, highlighting the broader applicability of such compounds in renewable energy technologies (Hu et al., 2015).
Novel Electron Acceptors for Organic Electronics
Furthermore, Raynor et al. (2016) designed and synthesized a solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities, demonstrating its high performance in bulk-heterojunction devices. This research underscores the significant role of pyrrolo[3,4-b]pyridine derivatives in the development of high-efficiency, solution-processable organic electronic devices with potential for scalable production (Raynor et al., 2016).
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIDICVYKRIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CSC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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